molecular formula C8H6F2O3 B8566390 2,5-Difluoro-4-hydroxyphenylacetic Acid

2,5-Difluoro-4-hydroxyphenylacetic Acid

Cat. No.: B8566390
M. Wt: 188.13 g/mol
InChI Key: QXPWDWRPBGPWBU-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-hydroxyphenylacetic Acid is an organic compound with the molecular formula C8H6F2O3 and a molecular weight of 188.13 g/mol . This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-4-hydroxyphenylacetic Acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, are likely applied.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-hydroxyphenylacetic Acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

2,5-Difluoro-4-hydroxyphenylacetic Acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-hydroxyphenylacetic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The fluorine atoms can also enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Difluoro-4-hydroxyphenylacetic Acid is unique due to the specific positioning of the fluorine atoms and the hydroxyl group on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C8H6F2O3

Molecular Weight

188.13 g/mol

IUPAC Name

2-(2,5-difluoro-4-hydroxyphenyl)acetic acid

InChI

InChI=1S/C8H6F2O3/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3,11H,2H2,(H,12,13)

InChI Key

QXPWDWRPBGPWBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)O)F)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 2-(4-(4-(tert-butylcarbamoyl)-2-nitrophenoxy)-2,5-difluorophenyl)acetate (A.6) To a solution of compound A.4 (500 mg, 2.66 mmol) and N-tert-butyl-4-chloro-3-nitrobenzamide (A.5) (682 mg, 2.66 mmol) in DMSO (25 ml), Cs2CO3 (1.73 g, 5.32 mmol) was added in one portion. The reaction mixture was stirred at 80° C. for 1 hour, diluted with ethyl acetate and then 10% citric acid was added to adjust pH=2. The aqueous layer was extracted with ethyl acetate (2×), the combined organic layers were washed with water and brine, dried over Na2SO4 and concentrated in vacuo. The residue was dissolved in methanol (10 ml) then chlorotrimethylsilane was added to the solution. The reaction was stirred at room temperature for 1 hour and concentrated in vacuo. The residue was purified by flash column chromatography (silica gel, 30% ethyl acetate in hexane.eluent) to give compound A.6 (340 mg, 30%, 2 steps). LC-MS ESI (pos.) m/z: 423.1 (M+H).
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Methyl 2-(4-(4-(tert-butylcarbamoyl)-2-nitrophenoxy)-2,5-difluorophenyl)acetate
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682 mg
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25 mL
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